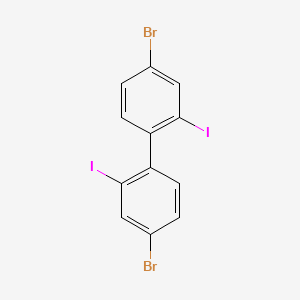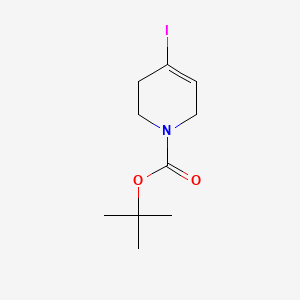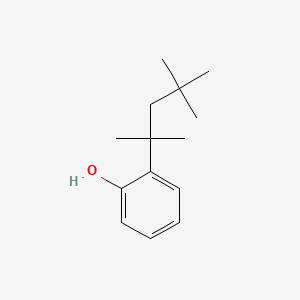
Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its quinoline core structure, which is a common motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxyaniline with diethyl ethoxymethylenemalonate followed by cyclization can yield the desired quinoline derivative. The reaction conditions often involve refluxing in solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production, particularly in the pharmaceutical industry.
化学反応の分析
Types of Reactions
Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate has been utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-cancer and anti-microbial properties.
Industry: The compound is used in the development of materials with specific chemical properties, such as dyes and polymers.
作用機序
The mechanism by which methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate exerts its effects involves interactions with various molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways involved depend on the specific biological context and the derivatives used.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its anti-malarial properties.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties and applications.
2-Methylquinoline: A derivative with a methyl group at the 2-position, affecting its reactivity and biological activity.
Uniqueness
Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy and carboxylate groups, in particular, enhances its solubility and potential for derivatization, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
methyl 2-methoxy-6-oxo-7,8-dihydro-5H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-10-6-3-7-8(13-10)4-5-9(14)11(7)12(15)17-2/h3,6,11H,4-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVXOOAFILJLJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(C(=O)CC2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE](/img/structure/B599351.png)
![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)


